1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene
Overview
Description
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a trifluoroethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene typically involves the following steps:
Starting Material: The synthesis begins with pentafluorobenzene.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves reacting pentafluorobenzene with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of pentafluorobenzene and 2,2,2-trifluoroethyl chloride.
Catalyst Recycling: Efficient recycling of the Lewis acid catalyst to minimize waste and reduce costs.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the trifluoroethyl group yields carboxylic acids or aldehydes.
Reduction Products: Reduction leads to the formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential use in bioimaging and as a probe in biological systems due to its fluorine content.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of specialty chemicals, including fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene involves its interaction with molecular targets through its fluorine atoms and trifluoroethyl group. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluorobenzene: Lacks the trifluoroethyl group, making it less reactive in certain contexts.
2,3,4,5,6-Pentafluorostyrene: Contains a vinyl group instead of a trifluoroethyl group, leading to different reactivity and applications.
1,2,3,4,5-Pentafluoro-6-methylbenzene: Has a methyl group instead of a trifluoroethyl group, resulting in different chemical properties.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene is unique due to the presence of both the pentafluorobenzene ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-3-2(1-8(14,15)16)4(10)6(12)7(13)5(3)11/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSBRCDLVFIMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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